molecular formula C16H18N4O2 B14171625 N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 714283-11-1

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide

Cat. No.: B14171625
CAS No.: 714283-11-1
M. Wt: 298.34 g/mol
InChI Key: ZGNSAMFGDQSSEJ-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a compound belonging to the class of quinolinyl-pyrazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the cyclization of appropriate starting materials. One common method involves the condensation of corresponding acids followed by hydrolysis and cyclization . The reaction is usually carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization and various oxidizing or reducing agents depending on the desired transformation . The reactions are typically carried out under reflux conditions to ensure complete conversion of starting materials .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinolinyl derivatives, while reduction reactions may produce more reduced forms of the compound .

Scientific Research Applications

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is unique due to its specific structural features, which confer distinct pharmacological properties. Compared to similar compounds, it may offer improved efficacy and reduced toxicity in certain applications .

Properties

CAS No.

714283-11-1

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide

InChI

InChI=1S/C16H18N4O2/c1-4-20-16-12(15(19-20)18-14(21)9-22-3)8-11-7-10(2)5-6-13(11)17-16/h5-8H,4,9H2,1-3H3,(H,18,19,21)

InChI Key

ZGNSAMFGDQSSEJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC

solubility

22.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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